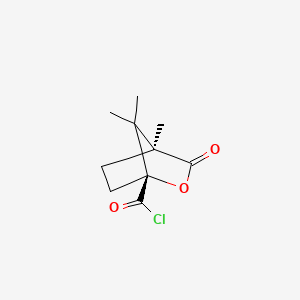
(+)-CAMPHANIC ACID CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Camphanic acid chloride can be synthesized from camphanic acid through a reaction involving thionyl chloride or phosphorus pentachloride, which substitutes the carboxylic acid group with a chloride atom. This transformation is crucial for its applications in organic synthesis, where it serves as a versatile intermediate for further chemical modifications.
Molecular Structure Analysis
The molecular structure of camphanic acid chloride includes a bicyclic framework derived from camphor, with the addition of chiral centers that are essential for its activity as a chiral derivatization agent. Vibrational absorption and circular dichroism (VCD) studies, supported by density functional theory (DFT) calculations, have provided insights into the conformations and configurations of camphanic acid derivatives in different solvents and concentrations, emphasizing the role of intramolecular and intermolecular hydrogen bonding in stabilizing these structures (Buffeteau et al., 2007).
Scientific Research Applications
Chiral Derivatization Reagent : It is used as a chiral derivatization reagent for the determination of stereoisomers. This application is crucial in separating racemic drugs and stereoisomeric metabolites in biological matrices, enhancing stereoisomeric separation on both traditional and chiral stationary phases (Licea-Perez et al., 2015).
Vibrational Absorption and Circular Dichroism Studies : Studies involving vibrational absorption and circular dichroism (VCD) of (-)-camphanic acid, providing insights into the compound's conformation and configuration in solutions (Buffeteau et al., 2007).
Intermediate in Organic Synthesis : It serves as an intermediate in various organic synthesis processes, such as the synthesis of (−)-(1S,4R)-camphanoyl chloride (Gerlach et al., 2003).
Separation of Optical Isomers of Drugs : Applied in the isocratic high-performance liquid chromatography (HPLC) method for the separation of optical isomers of racemic drugs, demonstrating its utility in pharmaceutical analysis (Ward & Manes, 1989).
Chiral Separations of Drug Substances : Used in the chiral separations of β-blocking drug substances, indicating its significant role in drug development and analysis (Olsen et al., 1993).
Mass Spectrometric Identification and Quantitation : It is utilized as a chiral probe for mass spectrometric identification and quantitation of drug enantiomers, demonstrating its application in analytical chemistry and pharmacology (Zhang et al., 2022).
Mechanism of Action
properties
IUPAC Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
CAS RN |
104530-16-7 |
Source


|
| Record name | (1R)-(+)-Camphanic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)




![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)



![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)



